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Compound of Interest

Compound Name: 2-(2-Methylazetidin-2-yl)ethanol

Cat. No.: B2427712

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-(2-Methylazetidin-
2-yl)ethanol and its structural analogs. Due to the limited availability of experimental data for
the primary compound, this comparison focuses on the spectroscopic characteristics of
selected analogs to provide a predictive framework for its characterization. The presented data,
a combination of experimental and predicted values, is intended to aid researchers in the
identification and characterization of novel azetidine derivatives.

Spectroscopic Data Summary

The following tables summarize the available *H NMR, 13C NMR, Infrared (IR), and Mass
Spectrometry (MS) data for the selected analogs of 2-(2-Methylazetidin-2-yl)ethanol.

Table 1: *H NMR Spectroscopic Data
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Compound

Chemical Shift (6) ppm

2-(2-Methylazetidin-2-yl)ethanol

No experimental data available.

N,N-diethyl-2-aminoethanol

3.646 (1), 3.24 (s, broad), 2.701 (t), 2.437 (s)[1]

2-(azetidin-1-yl)ethanol

Predicted: Azetidine ring protons: ~2.0-3.5 (m), -
CH2-CH2-OH: ~2.7 (t), ~3.6 (t), -OH: variable

2-(1-Methylazetidin-3-yl)ethanol

Predicted: Azetidine ring protons: 2.5-3.5
(complex splitting), N—-CHs: 2.1-2.3 (s), -
CH2CH20H: 1.2-1.4, 3.6-3.8[2]

Table 2: 13C NMR Spectroscopic Data

Compound

Chemical Shift (6) ppm

2-(2-Methylazetidin-2-yl)ethanol

No experimental data available.

N,N-diethyl-2-aminoethanol

Predicted: ~58 (CH2-O), ~52 (CH2-N), ~47 (N-
CHz), ~12 (CH5)

2-(azetidin-1-yl)ethanol

Predicted: ~60 (CH2-O), ~58 (CH2-N, ring), ~55
(CHz-N, chain), ~18 (CHz-ring)

2-(1-Methylazetidin-3-yl)ethanol

Predicted: Azetidine carbons: 45-60, Ethanol
carbons: 20-25 (-CHz), 60-65 (-CH20H)[2]

Table 3: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://m.chemicalbook.com/SpectrumEN_109-83-1_1HNMR.htm
https://www.vulcanchem.com/product/vc16011016
https://www.vulcanchem.com/product/vc16011016
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2427712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Key Absorptions (cm™?)

2-(2-Methylazetidin-2-yl)ethanol No experimental data available.

Broad O-H stretch (~3300), C-H stretch (~2800-
N,N-diethyl-2-aminoethanol 3000), C-N stretch (~1040-1220), C-O stretch
(~1050)[3]

Predicted: Broad O-H stretch (~3300-3400), C-
2-(azetidin-1-yl)ethanol H stretch (~2850-2960), C-N stretch (~1100-
1200), C-O stretch (~1050)

2-(1-Methylazetidin-3-yl)ethanol No experimental data available.

Table 4: Mass Spectrometry (MS) Data

Compound m/z Ratios of Key Fragments

2-(2-Methylazetidin-2-yl)ethanol No experimental data available.

Molecular lon (M*): 117. Base Peak: 86 ([M-

N,N-diethyl-2-aminoethanol
CH20H]*). Other fragments: 72, 58, 44[4]

2-(azetidin-1-yl)ethanol Predicted: [M+H]*: 102

Predicted: [M+H]*: 116.10700, [M+Na]*:

2-(1-Methylazetidin-3-yl)ethanol
138.08894[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-25 mg) is
dissolved in a deuterated solvent (e.g., CDCls, DMSO-de) to a final volume of approximately
0.6 mL. The solution is transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded
on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported
in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
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Infrared (IR) Spectroscopy: A small amount of the neat liquid or solid sample is placed between
two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is recorded
using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a
range of 4000-400 cm™~1,

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC). For electron ionization (EI)
mass spectrometry, the sample is bombarded with a high-energy electron beam, causing
ionization and fragmentation. The resulting ions are separated based on their mass-to-charge
ratio (m/z) and detected.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic data comparison and the
general experimental workflow.
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Comparative Spectroscopic Analysis Workflow
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Caption: Comparative Spectroscopic Analysis Workflow.
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General Experimental Workflow for Spectroscopic Analysis
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Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data Comparison: 2-(2-Methylazetidin-2-
yhethanol and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2427712#spectroscopic-data-comparison-of-2-2-
methylazetidin-2-yl-ethanol-with-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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